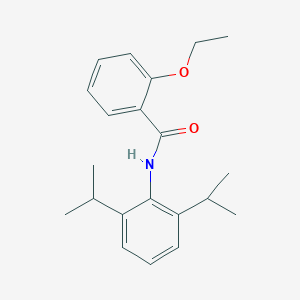
N-(2-ethoxyphenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-phenoxyacetamide (EPA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPA is a white crystalline powder with a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(2-ethoxyphenyl)-2-phenoxyacetamide has also been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. In addition, N-(2-ethoxyphenyl)-2-phenoxyacetamide has been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N-(2-ethoxyphenyl)-2-phenoxyacetamide is not fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-2-phenoxyacetamide exerts its pharmacological effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. N-(2-ethoxyphenyl)-2-phenoxyacetamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-phenoxyacetamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models. N-(2-ethoxyphenyl)-2-phenoxyacetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-2-phenoxyacetamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. N-(2-ethoxyphenyl)-2-phenoxyacetamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-(2-ethoxyphenyl)-2-phenoxyacetamide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in animal models. In addition, the exact dose-response relationship of N-(2-ethoxyphenyl)-2-phenoxyacetamide is not well established, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-2-phenoxyacetamide. One area of interest is the potential use of N-(2-ethoxyphenyl)-2-phenoxyacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel analogs of N-(2-ethoxyphenyl)-2-phenoxyacetamide with improved pharmacological properties. Additionally, the exact mechanism of action of N-(2-ethoxyphenyl)-2-phenoxyacetamide needs to be further elucidated to better understand its therapeutic potential.
Synthesemethoden
N-(2-ethoxyphenyl)-2-phenoxyacetamide can be synthesized by the reaction of 2-phenoxyacetic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with ethyl iodide to produce N-(2-ethoxyphenyl)-2-phenoxyacetamide. The synthesis of N-(2-ethoxyphenyl)-2-phenoxyacetamide has been reported in several research articles, and the yield of the reaction is typically high.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H17NO3/c1-2-19-15-11-7-6-10-14(15)17-16(18)12-20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI-Schlüssel |
SEICWCFFAKBIPA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)







